molecular formula C21H20BrClN2O2 B12512381 N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12512381
M. Wt: 447.8 g/mol
InChI Key: NDXLGXNRLZWHSZ-UHFFFAOYSA-N
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Description

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a chlorinated carbonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form a bromophenyl intermediate.

    Chlorination and Carbonylation: The bromophenyl intermediate undergoes chlorination and carbonylation to introduce the chlorinated carbonyl group.

    Piperidine Addition: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with the chlorinated carbonyl intermediate.

    Benzamide Formation: The final step involves the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or debrominated compounds.

Scientific Research Applications

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[1-(2-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20BrClN2O2/c22-17-12-6-5-11-16(17)18(23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)

InChI Key

NDXLGXNRLZWHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2Br)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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